Cas no 22107-29-5 (Hydrazinecarboxamide,2-[1-(3-nitrophenyl)ethylidene]-)
22107-29-5 structure
Product Name:Hydrazinecarboxamide,2-[1-(3-nitrophenyl)ethylidene]-
CAS-nummer:22107-29-5
MF:C9H10N4O3
MW:222.200701236725
CID:282880
PubChem ID:5956121
Update Time:2025-04-19
Hydrazinecarboxamide,2-[1-(3-nitrophenyl)ethylidene]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Hydrazinecarboxamide,2-[1-(3-nitrophenyl)ethylidene]-
- [1-(3-nitrophenyl)ethylideneamino]urea
- 1-(3'-nitrophenyl)-6,7-dimethoxyisochroman
- 1-(3-Nitro-phenyl)-aethanon-semicarbazon
- 1-(3-nitro-phenyl)-ethanone semicarbazone
- 1-(3-nitrophenyl)-isochroman
- 1H-2-Benzopyran, 3,4-dihydro-6,7-dimethoxy-1-(3-nitrophenyl)-
- 3,4-dihydro-6,7-dimethoxy-1-(3-nitrophenyl)-1H-isochromene
- AC1NSLMU
- ACMC-20lwl5
- CTK3G9924
- ST4131998
- STK736615
- NSC99820
- [(Z)-1-(3-nitrophenyl)ethylideneamino]urea
- NSC-99820
- AKOS037487025
- 22107-29-5
- (2Z)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxamide
-
- Inchi: 1S/C9H10N4O3/c1-6(11-12-9(10)14)7-3-2-4-8(5-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b11-6-
- InChI-sleutel: SJBOAXXIKAEBCX-WDZFZDKYSA-N
- LACHT: [O-][N+](C1=CC=CC(/C(/C)=N\NC(N)=O)=C1)=O
Berekende eigenschappen
- Exacte massa: 222.0754
- Monoisotopische massa: 222.07529019g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 310
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.7
- Topologisch pooloppervlak: 113Ų
Experimentele eigenschappen
- PSA: 110.62
- LogboekP: 2.60150
Hydrazinecarboxamide,2-[1-(3-nitrophenyl)ethylidene]- Gerelateerde literatuur
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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